In Vivo Efficacy Comparison: AD57 vs. Sorafenib and Vandetanib in Drosophila MEN2B Model
AD57 demonstrates superior whole-animal efficacy compared to the clinical RET/VEGFR inhibitors sorafenib and vandetanib. In a Drosophila MEN2B model, AD57 treatment resulted in 100% adult viability, whereas sorafenib and vandetanib showed significantly lower rescue rates [1]. This superiority is attributed to AD57's polypharmacological targeting of RET, Raf, Src, and S6K, which was necessary for efficacy, while sorafenib and vandetanib have narrower kinase inhibition profiles [2].
| Evidence Dimension | Rescue of oncogenic Ret-induced lethality (Adult Viability) |
|---|---|
| Target Compound Data | 100% adult viability |
| Comparator Or Baseline | Sorafenib: <20% adult viability; Vandetanib: 0% adult viability (all died as pupae) |
| Quantified Difference | AD57 provides a >5-fold increase in adult viability over sorafenib and a qualitative rescue where vandetanib provides none. |
| Conditions | Drosophila MEN2B model (ptc > dRetMEN2B), drug administered via food supplementation. |
Why This Matters
This provides direct evidence that AD57's specific multi-kinase profile translates to superior in vivo efficacy in a complex disease model compared to clinically used single/dual-target inhibitors, validating its selection for polypharmacology studies.
- [1] Dar, A.C., Das, T.K., Shokat, K.M., Cagan, R.L. (2012). Chemical genetic discovery of targets and anti-targets for cancer polypharmacology. Nature, 486(7401), 80-84. (PMC3703503, Figure 1b) View Source
- [2] FlyBase Reference Report: Dar et al., 2012, Nature 486(7401): 80-84. FBrf0218587. View Source
